molecular formula C13H17N5O2S B1681186 Sulfasymazine CAS No. 1984-94-7

Sulfasymazine

Cat. No.: B1681186
CAS No.: 1984-94-7
M. Wt: 307.37 g/mol
InChI Key: ZQMQGBHQZZQTJE-UHFFFAOYSA-N
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Description

Sulfasymazine is a synthetic compound belonging to the sulfonamide class of drugs. It is primarily known for its antibacterial properties and is used in the treatment of various bacterial infections. This compound works by inhibiting the growth and multiplication of bacteria, making it an essential drug in the medical field.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfasymazine involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of sulfanilamide with a suitable aldehyde under acidic conditions to form the Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Sulfasymazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

    Reduction: The nitro group in this compound can be reduced to an amine group.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Sulfasymazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving bacterial resistance and as a tool to understand bacterial metabolism.

    Medicine: Used in the development of new antibacterial drugs and in clinical studies to evaluate its efficacy and safety.

    Industry: Utilized in the production of other sulfonamide derivatives and as a preservative in some formulations.

Mechanism of Action

Sulfasymazine exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. Folic acid is essential for bacterial DNA synthesis and cell division. By blocking this enzyme, this compound prevents the bacteria from multiplying and spreading, ultimately leading to their death.

Comparison with Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Sulfadiazine: Used in the treatment of toxoplasmosis and has a broader spectrum of activity compared to Sulfasymazine.

    Sulfapyridine: Primarily used in the treatment of dermatitis herpetiformis and has different therapeutic applications.

Uniqueness of this compound: this compound is unique due to its specific antibacterial spectrum and its effectiveness in treating certain bacterial infections that are resistant to other sulfonamides. Its relatively low toxicity and good tolerability make it a preferred choice in specific clinical scenarios.

Properties

IUPAC Name

4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-3-11-15-12(4-2)17-13(16-11)18-21(19,20)10-7-5-9(14)6-8-10/h5-8H,3-4,14H2,1-2H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMQGBHQZZQTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173584
Record name Sulfasymazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984-94-7
Record name Sulfasymazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1984-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfasymazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfasymazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFASYMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZZ3BU4OA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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